molecular formula C8H5ClF4O B1455938 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol CAS No. 1447606-46-3

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1455938
CAS No.: 1447606-46-3
M. Wt: 228.57 g/mol
InChI Key: OLGQBKJJYGJRBM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H5ClF4O and its molecular weight is 228.57 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the ubiquitin-activating enzyme E1, leading to increased protein ubiquitination and subsequent degradation . This interaction is crucial for regulating protein levels within cells and maintaining cellular homeostasis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, inhibition of the ubiquitin-activating enzyme E1 by this compound induces cell death in leukemia and myeloma cells . This suggests that this compound can be a potential therapeutic agent for treating certain types of cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of the ubiquitin-activating enzyme E1, leading to decreased protein ubiquitination and increased expression of stress markers . This inhibition triggers a cascade of cellular events that ultimately result in cell death, particularly in malignant cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the ubiquitin-activating enzyme E1 and continuous induction of cell death in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the ubiquitin-activating enzyme E1 without causing significant toxicity. At higher doses, it can induce toxic effects and adverse reactions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolismUnderstanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported to target sites, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with the ubiquitin-activating enzyme E1 and other biomolecules, facilitating its biochemical effects .

Biological Activity

Overview

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol (CAS Number: 1447606-46-3) is a fluorinated organic compound with the molecular formula C8H5ClF4O and a molecular weight of 228.57 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its effects on enzymatic pathways and cellular processes.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

  • Inhibition of Tyrosinase : This compound has been identified as a potential inhibitor of tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. The presence of the 3-chloro-4-fluorophenyl moiety enhances its inhibitory activity against this enzyme, suggesting applications in skin pigmentation disorders and cosmetic formulations aimed at reducing hyperpigmentation .
  • Ubiquitin-Activating Enzyme E1 Interaction : Research indicates that this compound inhibits the ubiquitin-activating enzyme E1, leading to increased protein ubiquitination and subsequent degradation. This mechanism is particularly relevant in cancer biology, where modulation of protein degradation pathways can influence cell survival and proliferation .

The biochemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC8H5ClF4O
Molecular Weight228.57 g/mol
Purity≥95%
SolubilitySoluble in organic solvents
Target EnzymesTyrosinase, Ubiquitin E1

Cellular Effects

The compound's effects on cellular processes include:

  • Cell Death Induction : Inhibition of the ubiquitin-activating enzyme E1 by this compound has been shown to induce apoptosis in leukemia and myeloma cells. This suggests its potential as an anticancer agent .
  • Impact on Gene Expression : By modulating signaling pathways associated with protein degradation, this compound can influence gene expression related to stress responses and cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Tyrosinase Inhibition Study :
    • Researchers synthesized various compounds incorporating the 3-chloro-4-fluorophenyl fragment and evaluated their inhibitory effects on tyrosinase from Agaricus bisporus. The results indicated that modifications to this fragment significantly enhanced inhibitory potency compared to reference compounds .
  • Cancer Cell Line Analysis :
    • In vitro studies demonstrated that treatment with this compound resulted in reduced viability of specific cancer cell lines through apoptosis induction mechanisms linked to ubiquitination pathways .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGQBKJJYGJRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.